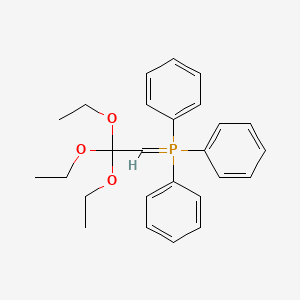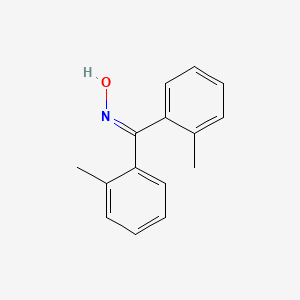
Methanone, bis(2-methylphenyl)-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, bis(2-methylphenyl)-, oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This particular oxime is derived from methanone, bis(2-methylphenyl)-, which is a ketone with two 2-methylphenyl groups attached to the carbonyl carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanone, bis(2-methylphenyl)-, oxime typically involves the reaction of methanone, bis(2-methylphenyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
- Dissolve methanone, bis(2-methylphenyl)- in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors for the reaction.
- Employing continuous stirring and temperature control to ensure uniform reaction conditions.
- Utilizing filtration and recrystallization techniques to purify the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, bis(2-methylphenyl)-, oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oximes or other derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, bis(2-methylphenyl)-, oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating certain diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methanone, bis(2-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methanone, bis(2-methylphenyl)-, oxime can be compared with other oximes such as:
Acetone oxime: A simpler oxime with different reactivity and applications.
Benzophenone oxime: Similar in structure but with different substituents, leading to varied chemical properties.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other oximes.
Eigenschaften
CAS-Nummer |
108714-78-9 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-[bis(2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(16-17)14-10-6-4-8-12(14)2/h3-10,17H,1-2H3 |
InChI-Schlüssel |
BJYDQNYKCCLENM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=NO)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


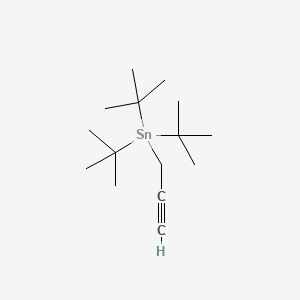
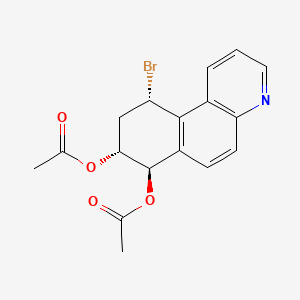
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)

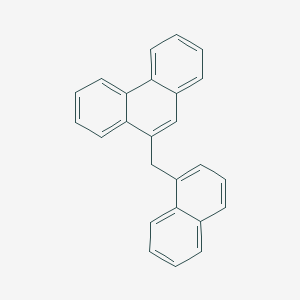

![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
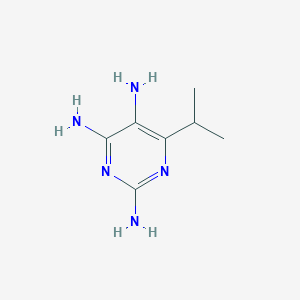
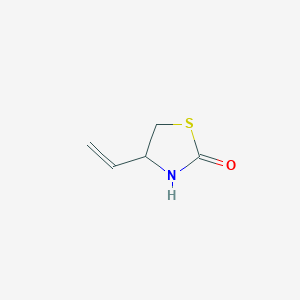
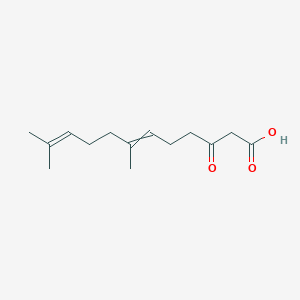

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
